

Methyl Cedryl Ketone: A Technical Overview for Researchers

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Compound of Interest

Compound Name: Methyl Cedryl Ketone

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An In-depth Guide to the Physicochemical Properties, Synthesis, and Toxicological Profile of a Widely Used Sesquiterpenoid Ketone.

Methyl cedryl ketone (MCK), also known as acetyl cedrene, is a synthetic fragrance ingredient valued for its persistent woody and amber aroma. While its primary application lies within the fragrance industry, its sesquiterpenoid structure warrants consideration within the broader context of chemical and toxicological research. This document provides a technical overview of **methyl cedryl ketone**, summarizing its chemical properties, synthesis, and known biological interactions, with a focus on data relevant to researchers, scientists, and professionals in drug development.

Core Molecular and Physicochemical Data

Methyl cedryl ketone is a complex mixture of isomers, with its specific properties varying based on the manufacturing process. The fundamental molecular characteristics are summarized below.

Property	Value	Reference
Chemical Formula	C ₁₇ H ₂₆ O	[1]
Molecular Weight	246.39 g/mol	[1]
CAS Number	32388-55-9	[2]
Appearance	Colorless to pale yellow liquid	[3]
Odor	Strong, woody, amber, musk	[3]
Boiling Point	272 °C (lit.)	[2]
Density	0.997 g/mL at 25 °C (lit.)	[2]
Refractive Index	n ₂₀ /D 1.516 (lit.)	[2]
Solubility	Insoluble in water; Soluble in alcohol	[4]

Synthesis of Methyl Cedryl Ketone

The industrial synthesis of **methyl cedryl ketone** primarily involves the acetylation of cedrene, a major sesquiterpene component of cedarwood oil.[4] The general workflow for this synthesis is depicted below.

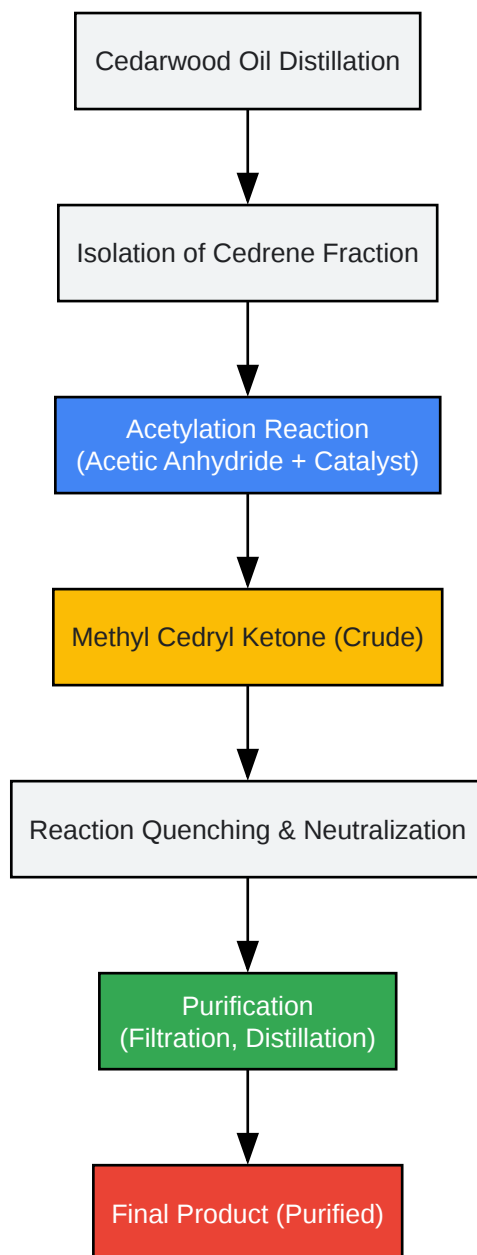


Figure 1: General Synthesis Workflow for Methyl Cedryl Ketone

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Figure 1: General Synthesis Workflow for **Methyl Cedryl Ketone**.

A common method involves the reaction of cedrene with acetic anhydride in the presence of a catalyst.[5] Protic acids such as sulfuric acid, polyphosphoric acid, or more environmentally friendly solid super-strong acids can be used to catalyze the reaction.[5][6] The reaction temperature is typically controlled between 10-120 °C for several hours.[5] Following the reaction, the mixture is filtered to remove the catalyst, and the crude product is purified by distillation to yield **methyl cedryl ketone**. [5]

Toxicological Profile and Biological Interactions

The primary toxicological concern associated with **methyl cedryl ketone** is skin sensitization, classifying it as a skin sensitizer.[2] The mechanism of skin sensitization is a complex immunological cascade, which can be broadly outlined as an adverse outcome pathway (AOP).

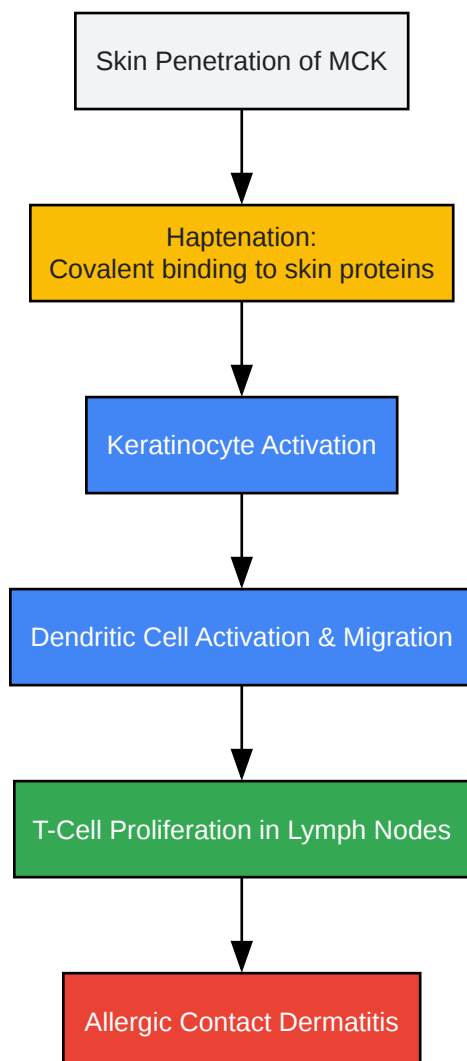


Figure 2: Adverse Outcome Pathway for Skin Sensitization

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Figure 2: Adverse Outcome Pathway for Skin Sensitization.

As a small molecule (hapten), **methyl cedryl ketone** can penetrate the epidermis and covalently bind to skin proteins.[7] This hapten-protein complex is then recognized by antigen-presenting cells, such as Langerhans cells, leading to their activation and migration to local lymph nodes.[8] In the lymph nodes, these cells present the antigen to T-cells, initiating their proliferation and differentiation into allergen-specific memory T-cells.[8] Upon subsequent

exposure, these memory T-cells trigger an inflammatory response, resulting in allergic contact dermatitis.[\[9\]](#)

Toxicological data for **methyl cedryl ketone** is summarized in the table below.

Endpoint	Result	Species	Reference
LD50 Oral	> 5.2 ml/kg	Rat	[3]
LD50 Dermal	> 2 g/kg	Rabbit	[3]
Skin Sensitization	May cause an allergic skin reaction	Human	[2]
Aquatic Toxicity	Very toxic to aquatic life with long-lasting effects	-	[2]

Experimental Protocols

Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a suitable method for the identification and purity assessment of the volatile components in **methyl cedryl ketone**.[\[1\]](#) The following is a representative protocol.

1. Sample Preparation:

- Prepare a stock solution of **methyl cedryl ketone** by dissolving 50 mg of the sample in 50 mL of a suitable solvent like dichloromethane or acetonitrile to a concentration of 1 mg/mL.[\[10\]](#)
- Prepare a working standard of 0.1 mg/mL by further dilution with the same solvent.[\[10\]](#)

2. GC-MS Instrumentation and Conditions:

- Gas Chromatograph: Equipped with a capillary column suitable for separating terpenes and related compounds (e.g., a non-polar or mid-polar column).

- Carrier Gas: Helium at a constant flow rate (e.g., 1.16 mL/min).[\[11\]](#)
- Injection: 1 μ L in split mode (e.g., split ratio 1:50).[\[11\]](#)
- Oven Temperature Program: Start at 50 °C, ramp at 10 °C/min to 300 °C, and hold for 5 minutes.[\[11\]](#)
- Mass Spectrometer:
 - Ionization: Electron Ionization (EI) at 70 eV.[\[11\]](#)
 - MS Transfer Line Temperature: 300 °C.[\[11\]](#)
 - Ion Source Temperature: 200 °C.[\[11\]](#)
 - Scan Range: m/z 35–500.[\[11\]](#)

3. Data Analysis:

- Identify the **methyl cedryl ketone** isomers by comparing their retention times and mass spectra with a reference standard.
- Identify impurities based on their mass spectra and library matching.
- Determine the purity by calculating the peak area percentage of the **methyl cedryl ketone** isomers relative to the total peak area.

Conclusion

Methyl cedryl ketone is a well-characterized synthetic fragrance ingredient with a defined physicochemical and toxicological profile. While its use is predominantly in the cosmetics and fragrance industry, the available data on its synthesis, analysis, and mechanism of skin sensitization provides a valuable knowledge base for researchers in toxicology and medicinal chemistry. Further research into the specific biological targets and metabolic pathways of **methyl cedryl ketone** could provide deeper insights into the broader class of sesquiterpenoid ketones.

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